molecular formula C28H26N8O2 B14123657 N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide

N-{4-[6-hydroxy-3-methyl-1-(9H-purin-6-yl)-4,5-dihydro-1H-pyrazolo[3,4-b]pyridin-4-yl]phenyl}-2-phenylbutanamide

Cat. No.: B14123657
M. Wt: 506.6 g/mol
InChI Key: NTGLTFRNTPILRJ-UHFFFAOYSA-N
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Description

(2R)-N-[4-[(4S)-3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-N-[4-[(4S)-3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide involves several steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrazolo[3,4-b]pyridine core: This can be achieved through a cyclization reaction involving a suitable precursor.

    Attachment of the purine moiety:

    Formation of the amide bond: The final step involves the coupling of the phenylbutanamide moiety to the pyrazolo[3,4-b]pyridine-purine intermediate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and the development of robust catalytic systems to facilitate the key transformations.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl and purine moieties.

    Reduction: Reduction reactions can occur at the carbonyl groups present in the structure.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Reagents such as halogens, nitrating agents, or sulfonating agents can be used under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound can be used to study its interactions with various biomolecules. Its potential as a ligand for certain receptors or enzymes makes it a valuable tool for biochemical studies.

Medicine

In medicine, this compound is of interest due to its potential therapeutic properties. It may act as an inhibitor or activator of specific biological pathways, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the development of new materials or as a catalyst in chemical processes. Its unique properties make it suitable for various applications in material science and catalysis.

Mechanism of Action

The mechanism of action of (2R)-N-[4-[(4S)-3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins involved in key biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • (2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol
  • [(2S,3R,4R,5S,6S)-2-[3-[(2S,3R,4S,5R,6R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxy-6-[[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyl-tetrahydropyran-2-yl]oxymethyl]tetrahydropyran-2-yl]oxy-5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-chromen-7-yl]oxy-3,5-dihydroxy-6-methyl-tetrahydropyran-4-yl] 2-methoxybenzoate

Uniqueness

What sets (2R)-N-[4-[(4S)-3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide apart from similar compounds is its unique combination of functional groups and structural motifs. This unique structure imparts specific chemical and biological properties that can be leveraged for various applications in research and industry.

Properties

Molecular Formula

C28H26N8O2

Molecular Weight

506.6 g/mol

IUPAC Name

N-[4-[3-methyl-6-oxo-1-(7H-purin-6-yl)-5,7-dihydro-4H-pyrazolo[3,4-b]pyridin-4-yl]phenyl]-2-phenylbutanamide

InChI

InChI=1S/C28H26N8O2/c1-3-20(17-7-5-4-6-8-17)28(38)33-19-11-9-18(10-12-19)21-13-22(37)34-26-23(21)16(2)35-36(26)27-24-25(30-14-29-24)31-15-32-27/h4-12,14-15,20-21H,3,13H2,1-2H3,(H,33,38)(H,34,37)(H,29,30,31,32)

InChI Key

NTGLTFRNTPILRJ-UHFFFAOYSA-N

Canonical SMILES

CCC(C1=CC=CC=C1)C(=O)NC2=CC=C(C=C2)C3CC(=O)NC4=C3C(=NN4C5=NC=NC6=C5NC=N6)C

Origin of Product

United States

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